Product packaging for 3-Nonene, 9,9-dimethoxy-, (3Z)-(Cat. No.:CAS No. 68555-53-3)

3-Nonene, 9,9-dimethoxy-, (3Z)-

Cat. No.: B13800445
CAS No.: 68555-53-3
M. Wt: 186.29 g/mol
InChI Key: UVCRVXVBFFMDFR-WAYWQWQTSA-N
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Description

Contextual Significance within Contemporary Organic Synthesis

(Z)-6-nonen-1-al dimethyl acetal (B89532) serves as a key intermediate and building block in the synthesis of various organic molecules. Its primary significance lies in its role as a precursor to (Z)-6-nonenal, a potent aroma compound found naturally in melons and cucumbers. scentree.co The dimethyl acetal functional group acts as a protecting group for the aldehyde, preventing unwanted reactions during synthetic sequences. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde functionality, which can be later revealed through a simple deprotection step, typically an acid-catalyzed hydrolysis. scentree.co

The use of the acetal as a protected form of the aldehyde is a common strategy in multi-step organic synthesis. This approach is particularly valuable when other functional groups in the molecule are sensitive to the same reagents that would react with a free aldehyde. In the context of fragrance chemistry, this allows for the construction of complex molecules with specific olfactory properties.

Fundamental Structural Features and Chemical Classifications

(Z)-6-nonen-1-al dimethyl acetal is classified as an acetal. Structurally, it is a nine-carbon chain containing a carbon-carbon double bond and a terminal dimethyl acetal group. The "(Z)" designation in its name indicates the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on the same side. This is also referred to as the cis isomer.

The molecule consists of a nonene backbone, with the double bond located at the sixth carbon position when numbered from the aldehyde-equivalent end. The terminal carbon is bonded to two methoxy (B1213986) groups (-OCH3), forming the dimethyl acetal. This structural arrangement gives the molecule its specific chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of (Z)-6-Nonen-1-al Dimethyl Acetal

Property Value
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol chemsrc.comchemicalbook.com
CAS Number 68555-53-3 chemsrc.comchemicalbook.comthegoodscentscompany.comchemicalbook.com
Boiling Point 233.7°C at 760 mmHg chemsrc.com
Density 0.859 g/cm³ chemsrc.com
Refractive Index 1.43000 to 1.44500 @ 20.00 °C thegoodscentscompany.comflavscents.com

Historical Trajectories of Research and Development

Research into (Z)-6-nonen-1-al and its derivatives has been closely tied to the study of natural flavors and fragrances. The parent aldehyde, (Z)-6-nonenal, was identified as a key volatile component responsible for the characteristic fresh, green, and melon-like aromas of cucumbers and melons. scentree.cothegoodscentscompany.com This discovery spurred interest in the synthesis of this and related compounds for use in the food and perfume industries.

The development of synthetic routes to (Z)-6-nonenal often involves the use of its acetal-protected form to ensure stereochemical control and to avoid side reactions. One documented synthetic pathway to the parent aldehyde involves the catalytic hydrogenation of 6-nonynal diethyl acetal, followed by acid hydrolysis to yield (Z)-6-nonenal. scentree.co While this specific route mentions the diethyl acetal, similar principles apply to the synthesis and use of the dimethyl acetal. The research focus has been on achieving high yields and purity of the desired (Z)-isomer, as the (E)- or trans-isomer possesses different and often less desirable olfactory properties. scentree.co The use of (Z)-6-nonen-1-al dimethyl acetal has been noted in the formulation of citrus compositions in the fragrance industry. thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B13800445 3-Nonene, 9,9-dimethoxy-, (3Z)- CAS No. 68555-53-3

Properties

CAS No.

68555-53-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(Z)-9,9-dimethoxynon-3-ene

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h5-6,11H,4,7-10H2,1-3H3/b6-5-

InChI Key

UVCRVXVBFFMDFR-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCCCC(OC)OC

Canonical SMILES

CCC=CCCCCC(OC)OC

Origin of Product

United States

Synthetic Methodologies for Z 6 Nonen 1 Al Dimethyl Acetal

Regioselective and Stereoselective Synthesis Approaches

The synthesis of (Z)-6-nonen-1-al dimethyl acetal (B89532) necessitates a high degree of control over both the position (regioselectivity) and the geometry (stereoselectivity) of the carbon-carbon double bond. The most effective strategies address this challenge by introducing the double bond in a predictable manner, often from a more easily manipulated functional group like an alkyne.

Synthesis from Unsaturated Acetylenic Precursors

A common and effective pathway to (Z)-alkenes involves the partial hydrogenation of a corresponding alkyne. This approach allows for the establishment of the carbon skeleton first, followed by the stereoselective formation of the cis-double bond.

The key precursor for this route is a 6-nonynal derivative, typically in its acetal-protected form to prevent unwanted reactions of the aldehyde functionality during subsequent steps. The synthesis of these acetylenic acetals is often achieved through the alkylation of a smaller terminal alkyne with a suitable haloacetal.

The general strategy involves the deprotonation of a terminal alkyne, such as 1-propyne, with a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide anion. youtube.com This anion then undergoes a nucleophilic substitution (SN2) reaction with a halo-functionalized acetal, for instance, 1-bromo-3,3-dimethoxypropane. youtube.comyoutube.com The use of a primary alkyl halide is crucial to ensure the SN2 pathway is favored over elimination reactions. youtube.com

A representative reaction is as follows: CH₃C≡CH + NaNH₂ → CH₃C≡CNa + NH₃ CH₃C≡CNa + Br(CH₂)₃CH(OCH₃)₂ → CH₃C≡C(CH₂)₄CH(OCH₃)₂ + NaBr

This method allows for the efficient construction of the C9 carbon chain with the alkyne functionality positioned at the 6-position, ready for stereoselective reduction.

The conversion of the 6-nonynal dimethyl acetal to the desired (Z)-6-nonen-1-al dimethyl acetal is accomplished through a stereocontrolled partial hydrogenation of the triple bond. The catalyst of choice for this transformation is Lindlar's catalyst.

Lindlar's catalyst is a "poisoned" or deactivated palladium catalyst, typically composed of palladium on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), treated with a catalytic poison such as lead acetate (B1210297) or quinoline. This deactivation prevents the further reduction of the initially formed cis-alkene to the corresponding alkane. The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the exclusive formation of the (Z)-isomer.

The reaction proceeds as follows: CH₃C≡C(CH₂)₄CH(OCH₃)₂ + H₂ (with Lindlar's catalyst) → (Z)-CH₃CH=CH(CH₂)₄CH(OCH₃)₂

This method is highly effective and widely used for the synthesis of a variety of (Z)-alkenes due to its high stereoselectivity.

Acetalization Techniques from Aldehydic Precursors

An alternative synthetic strategy involves the formation of the (Z)-6-nonenal first, followed by the protection of the aldehyde group as a dimethyl acetal.

Direct acetalization of (Z)-6-nonen-1-al to its dimethyl acetal is typically achieved by reacting the aldehyde with an excess of methanol (B129727) in the presence of an acid catalyst. organic-chemistry.orgnih.gov To drive the equilibrium towards the formation of the acetal, a dehydrating agent is often employed to remove the water formed during the reaction. organic-chemistry.org

A common and effective dehydrating agent is trimethyl orthoformate, which reacts with the generated water to form methanol and methyl formate, thus shifting the equilibrium towards the product. organic-chemistry.org Various acid catalysts can be employed, including mineral acids like hydrochloric acid (HCl) or Lewis acids such as cerium(III) chloride (CeCl₃). nih.govscielo.br

The general reaction is: (Z)-CH₃CH=CH(CH₂)₄CHO + 2 CH₃OH ⇌ (Z)-CH₃CH=CH(CH₂)₄CH(OCH₃)₂ + H₂O

Table 1: Catalysts and Conditions for Direct Acetalization

CatalystReagentsConditionsReference
Hydrochloric Acid (HCl)MethanolAmbient Temperature nih.gov
Cerium(III) Chloride (CeCl₃)Trimethyl Orthoformate0 °C to room temperature scielo.br
Perchloric acid on Silica GelTrimethyl OrthoformateSolvent-free organic-chemistry.org

Transacetalization is an equilibrium process where an existing acetal is converted to a different acetal by reaction with an alcohol in the presence of an acid catalyst. This method can be used to convert a more readily available acetal of (Z)-6-nonen-1-al, such as the diethyl acetal, into the desired dimethyl acetal.

The reaction involves treating the diethyl acetal with a large excess of methanol and an acid catalyst. The excess methanol drives the equilibrium towards the formation of the more stable dimethyl acetal. This method is particularly useful if the diethyl acetal is the primary product from a preceding synthetic step, for example, the partial hydrogenation of 6-nonynal diethyl acetal. youtube.com

The reaction is as follows: (Z)-CH₃CH=CH(CH₂)₄CH(OCH₂CH₃)₂ + 2 CH₃OH (excess) ⇌ (Z)-CH₃CH=CH(CH₂)₄CH(OCH₃)₂ + 2 CH₃CH₂OH

Optimization of Reaction Parameters and Catalytic Systems

Key parameters that are optimized include temperature, reaction time, and the molar ratio of reactants. Generally, the acetalization reaction is carried out at room temperature or with gentle heating. acs.org The reaction time can vary from minutes to several hours, depending on the catalyst's activity and other conditions. acs.org An excess of methanol is often used to shift the equilibrium towards the product side.

The choice of catalyst is crucial for an efficient and selective reaction. While traditional homogeneous acid catalysts like hydrochloric acid and sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. acs.orggoogle.com This has led to the exploration of a wide range of alternative catalytic systems.

Catalytic Systems for Acetalization

Catalyst TypeExamplesAdvantages
Homogeneous Protic Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)High reactivity, low cost. google.com
Homogeneous Lewis Acids Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonateHigh efficiency and chemoselectivity. organic-chemistry.org
Heterogeneous Solid Acids Zeolites, Montmorillonite clays (B1170129) (K-10), Sulfated zirconiaReusability, ease of separation, reduced corrosion. researchgate.net
Photocatalysts Eosin Y, ThioxanthenoneMild reaction conditions (visible light, neutral pH), suitable for acid-sensitive substrates. organic-chemistry.orgrsc.org
Organocatalysts Pyridinium (B92312) salts, Imidazolium saltsMetal-free, can offer high chemoselectivity. acs.org

The selection of the optimal catalyst depends on factors such as the scale of the synthesis, the desired purity of the product, and environmental considerations. For industrial applications, heterogeneous catalysts are often preferred due to their ease of handling and recyclability. tandfonline.com

Principles of Green Chemistry in Acetal Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of (Z)-6-nonen-1-al dimethyl acetal can be made more environmentally benign by incorporating these principles.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of catalysts, especially heterogeneous and recyclable ones, is a cornerstone of green acetal synthesis. ymerdigital.com They reduce the amount of waste generated compared to using stoichiometric amounts of acid promoters.

Safer Solvents and Auxiliaries: The use of benign solvents is encouraged. ijsdr.org While methanol is a reactant in the synthesis of the dimethyl acetal, the use of greener co-solvents or even solvent-free conditions, where possible, can improve the environmental profile of the process. ijsdr.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org The development of highly active catalysts, such as photocatalysts, that operate under mild conditions contributes to reducing the energy consumption of the synthesis. rsc.org

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader principle encourages the use of starting materials derived from renewable resources.

By optimizing catalytic systems and reaction conditions with these principles in mind, the synthesis of (Z)-6-nonen-1-al dimethyl acetal can be carried out in a more sustainable and efficient manner.

Reactivity and Transformational Chemistry of Z 6 Nonen 1 Al Dimethyl Acetal

Hydrolysis and Acetal (B89532) Deprotection Reactions

The primary reaction of interest for (Z)-6-nonen-1-al dimethyl acetal is its hydrolysis to regenerate the parent aldehyde. This deprotection is a critical step in multi-step syntheses where the aldehyde's reactivity is needed in a later stage.

Mechanistic Insights into Selective Acetal Hydrolysis

The deprotection of dimethyl acetals is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.com The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, followed by the elimination of a methanol (B129727) molecule to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water, which is present in the reaction medium. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the starting materials and the final aldehyde. The loss of a second molecule of methanol from the hemiacetal regenerates the carbonyl group of the aldehyde, (Z)-6-nonen-1-al. total-synthesis.com

The reaction is driven to completion by the presence of a large excess of water, which favors the hydrolysis product over the acetal. total-synthesis.com Various acid catalysts can be employed, ranging from mineral acids like HCl to milder options such as pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com The choice of catalyst and reaction conditions is crucial for achieving selective deprotection without affecting other sensitive functional groups in the molecule, such as the cis-alkene. organic-chemistry.org

Controlled Regeneration of (Z)-6-Nonen-1-al

Controlled regeneration of (Z)-6-nonen-1-al from its dimethyl acetal requires carefully chosen reaction conditions to ensure high yields and prevent unwanted side reactions. While strong acids can effect the transformation, milder and more selective methods are often preferred, especially in complex molecular settings.

Several methods have been developed for the mild deprotection of acetals that are applicable to (Z)-6-nonen-1-al dimethyl acetal. These methods often focus on chemoselectivity, allowing the acetal to be cleaved in the presence of other acid-sensitive groups. organic-chemistry.org For instance, catalysts like erbium(III) triflate in wet nitromethane (B149229) or iodine in acetone (B3395972) provide neutral conditions for deprotection. organic-chemistry.org Bismuth nitrate (B79036) pentahydrate has also been reported as an effective and chemoselective reagent for this purpose. acs.org

The table below summarizes various reagent systems used for the deprotection of acetals, which are applicable for the controlled regeneration of (Z)-6-nonen-1-al.

Catalyst/ReagentSolvent(s)ConditionsNotes
Pyridinium p-toluenesulfonate (PPTS)Acetone/WaterRefluxA common and mild acidic catalyst.
Hydrochloric Acid (HCl)THF/WaterRoom TempStronger acid, faster reaction.
Iodine (I₂)AcetoneRoom TempNeutral conditions, tolerates many functional groups. organic-chemistry.org
Er(OTf)₃Wet NitromethaneRoom TempGentle Lewis acid catalyst. organic-chemistry.org
NaBArF₄Water30 °CCatalytic amount, fast reaction times. organic-chemistry.org
Bismuth Nitrate PentahydrateDichloromethane/WaterVariesChemoselective for acetals. acs.org

Stereochemical Integrity during Chemical Transformations

A key feature of (Z)-6-nonen-1-al dimethyl acetal is the presence of a cis (or Z) configured double bond. chemicalbook.com Maintaining the stereochemical integrity of this double bond during chemical transformations is often a primary concern for synthetic chemists. The acetal group itself is stable under basic, neutral, and most oxidizing/reducing conditions, which helps preserve the rest of the molecule's structure during reactions at other positions. organic-chemistry.org

Reactions involving the deprotection of the acetal under standard acidic conditions are generally not expected to affect the stereochemistry of the remote double bond. However, harsh conditions or the presence of reagents that can catalyze double bond isomerization could potentially lead to a mixture of (Z) and (E) isomers. Thioacetals, for example, are known to be stable and are deprotected without double bond migration, unlike some of their oxygen-based counterparts in conjugated systems. libretexts.org For a non-conjugated system like (Z)-6-nonen-1-al dimethyl acetal, the risk of isomerization during deprotection is relatively low under controlled conditions.

Electrophilic and Nucleophilic Reactivity Modalities

Once the aldehyde is protected as a dimethyl acetal, the primary site of reactivity shifts to the carbon-carbon double bond. The (Z)-alkene can act as a nucleophile, reacting with various electrophiles.

Examples of Electrophilic Additions to the Alkene:

Epoxidation: Reaction with a peroxy acid like m-CPBA would yield the corresponding epoxide, while preserving the acetal.

Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated acetal.

Hydroboration-Oxidation: Treatment with borane (B79455) followed by oxidation would lead to the formation of an alcohol at the C-7 position, which could then be further functionalized.

The acetal group itself is generally unreactive towards nucleophiles and bases. total-synthesis.com This stability is the very reason for its use as a protecting group, allowing for reactions with organometallic reagents or hydrides at other locations in a molecule without affecting the carbonyl precursor. libretexts.org

Participation in Multi-Component and Cascade Reaction Sequences

While direct participation of the acetal in multi-component reactions (MCRs) is uncommon, its in situ deprotection to reveal the aldehyde can trigger cascade or sequential reactions. researchgate.net An MCR is a process where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. nih.govnih.gov

For example, a reaction could be designed where (Z)-6-nonen-1-al dimethyl acetal is first subjected to acidic conditions to generate (Z)-6-nonen-1-al. This newly formed aldehyde could then immediately participate in a well-known MCR, such as:

Povarov Reaction: A three-component reaction between an aldehyde, an amine, and an alkene or alkyne to form quinolines. researchgate.net

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov

Hantzsch Pyrrole Synthesis: A multicomponent synthesis that can utilize aldehydes to form substituted pyrroles. nih.gov

In these sequences, the acetal acts as a stable precursor that can release the reactive aldehyde on demand, thereby initiating the cascade. This strategy is advantageous as it avoids handling the potentially more volatile or less stable aldehyde, (Z)-6-nonen-1-al. nih.gov

Strategic Utility As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Total Synthesis of Insect Pheromones

The precise chemical language of insects, often communicated through pheromones, relies on molecules with specific stereochemistry and functionality. (Z)-6-nonen-1-al dimethyl acetal (B89532) serves as a crucial starting material for the synthesis of several of these vital communication chemicals.

Synthetic Routes to (Z)-6-Nonenal and Cognate Pheromone Components

The protected aldehyde group in (Z)-6-nonen-1-al dimethyl acetal allows for selective manipulations at other parts of the molecule without unintended reactions at the aldehyde. A common and critical transformation is the deprotection of the acetal to furnish (Z)-6-nonenal . scentree.co This aldehyde is a significant component of the aroma of muskmelon and is also a known insect pheromone component. wikipedia.org The conversion of the dimethyl acetal to the aldehyde is typically achieved through acid-catalyzed hydrolysis.

One established synthetic route to (Z)-6-nonenal involves the catalytic hydrogenation of 6-nonynal diethyl acetal, followed by acid hydrolysis of the resulting acetal. scentree.co This highlights the importance of the acetal functional group in protecting the aldehyde during the reduction of the alkyne.

Furthermore, iron-catalyzed cross-coupling reactions have emerged as a powerful and environmentally friendly method for constructing the carbon skeletons of many insect pheromones. beilstein-journals.orgnih.gov These reactions often involve the coupling of a Grignard reagent with an alkenyl halide or phosphate, a strategy where a precursor like (Z)-6-nonen-1-al dimethyl acetal could be readily adapted. The development of such methods aims to provide high-scale, economical, and sustainable routes to these valuable compounds. beilstein-journals.org

Control of Stereochemistry in Pheromone Analogues

The (Z)- or cis-configuration of the double bond in (Z)-6-nonen-1-al dimethyl acetal is paramount for the biological activity of many pheromones. Maintaining this specific stereochemistry throughout a synthetic sequence is a primary challenge and a key advantage of using this particular intermediate. Synthetic strategies are often designed to preserve this pre-existing stereocenter, thus ensuring the final pheromone analogue possesses the correct geometric isomer for effective communication disruption or monitoring of pest populations. nih.gov The use of stereochemically pure starting materials like (Z)-6-nonen-1-al dimethyl acetal is a cornerstone of modern pheromone synthesis.

Building Block for Unsaturated Alcohols and Aldehydes in Organic Synthesis

Beyond the realm of insect pheromones, (Z)-6-nonen-1-al dimethyl acetal is a valuable precursor for a broader class of unsaturated alcohols and aldehydes, which are themselves important intermediates in organic synthesis.

The deprotection of the acetal to yield (Z)-6-nonenal provides a versatile aldehyde that can undergo a wide range of subsequent reactions. thegoodscentscompany.comhmdb.ca For instance, it can be reduced to the corresponding alcohol, (Z)-6-nonen-1-ol , a compound with fresh, green, and melon-like fragrance notes. thegoodscentscompany.comsigmaaldrich.com This alcohol is used in the flavor and fragrance industry and can be prepared from the aldehyde via standard reduction methods. thegoodscentscompany.com

The aldehyde functionality of (Z)-6-nonenal also allows for chain extension and further functionalization. For example, it can participate in aldol (B89426) condensations, Wittig reactions, and other carbon-carbon bond-forming reactions to generate more complex unsaturated structures. The ability to unmask the reactive aldehyde at a desired stage of a synthesis makes the dimethyl acetal a highly strategic protecting group.

Applications in the Synthesis of Fine Chemicals and Specialized Reagents

The utility of (Z)-6-nonen-1-al dimethyl acetal extends to the synthesis of various fine chemicals and specialized reagents. The acetal group offers stability towards a range of reaction conditions, including those involving strong bases and organometallic reagents, which would otherwise react with an unprotected aldehyde. researchgate.net

This stability allows for chemical modifications at the double bond or other positions of the carbon chain without affecting the latent aldehyde. For instance, the double bond could be subjected to epoxidation, dihydroxylation, or other transformations. Subsequent deprotection of the acetal would then reveal the aldehyde functionality in a more complex molecular framework, leading to the creation of specialized bifunctional molecules. These molecules can be valuable in the development of new materials, pharmaceuticals, and other high-value chemical products.

Exploration of Convergent and Divergent Synthetic Pathways

(Z)-6-nonen-1-al dimethyl acetal is an excellent substrate for both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a complex target molecule are synthesized separately and then joined together in the later stages. (Z)-6-nonen-1-al dimethyl acetal can serve as one of these key fragments, with its protected aldehyde allowing for its incorporation into a larger structure before the final unveiling of the carbonyl group.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting from (Z)-6-nonen-1-al dimethyl acetal, a variety of reagents can be used to modify the double bond or, after deprotection, the aldehyde. This approach allows for the efficient production of a range of analogues for screening in drug discovery or materials science applications. For example, a series of different nucleophiles could be added to the aldehyde derived from the acetal, leading to a diverse set of secondary alcohols.

The ability to act as a linchpin in both convergent and divergent syntheses underscores the strategic importance of (Z)-6-nonen-1-al dimethyl acetal in modern organic chemistry. Its combination of a protected functional group and a defined stereochemical element makes it a powerful tool for the efficient and controlled construction of complex molecular architectures.

Analytical and Spectroscopic Characterization in Academic Research

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating "(Z)-6-nonen-1-al dimethyl acetal" from complex mixtures and for determining its purity and the presence of any isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like "(Z)-6-nonen-1-al dimethyl acetal". In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. For "(Z)-6-nonen-1-al dimethyl acetal (B89532)," GC-MS is particularly useful for distinguishing it from its parent aldehyde, (Z)-6-nonenal, and other reaction byproducts. The analysis of volatile flavor compounds in various matrices is a well-established application of GC-MS. mdpi.com Headspace GC-MS is a common variation of this technique used for such analyses. mdpi.comalsenvironmental.co.uk

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for a compound of this nature. The mass spectrum of the dimethyl acetal would be expected to show characteristic fragments resulting from the loss of a methoxy (B1213986) group (-OCH3) and cleavage at the acetal function.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of "(Z)-6-nonen-1-al dimethyl acetal." However, a significant challenge in the HPLC analysis of acetals is their susceptibility to hydrolysis back to the corresponding aldehyde and alcohol in the presence of acidic conditions. coresta.org This is particularly problematic with reversed-phase HPLC columns that use silica-based supports, as residual acidic silanol (B1196071) groups can catalyze this degradation. coresta.org

To overcome this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the mobile phase to prevent hydrolysis on the column. coresta.org Detection is typically achieved using a UV detector, although the acetal itself lacks a strong chromophore. Therefore, detection might be set at a low wavelength (around 200-210 nm). coresta.org Alternatively, derivatization of the parent aldehyde with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to acetal formation and analysis could be considered, though this would be an indirect method. nih.govresearchgate.net

Table 1: Illustrative Chromatographic Data for (Z)-6-nonen-1-al dimethyl acetal Analysis

Note: The following data is illustrative and based on the analysis of structurally similar compounds. Actual values may vary depending on the specific analytical conditions.

ParameterGC-MSHPLC
Column Type 5% Phenyl Polysiloxane (e.g., DB-5)C18 Reversed-Phase
Mobile Phase -Acetonitrile/Water with 5 mM Triethylamine
Detector Mass Spectrometer (Electron Ionization)UV-Vis (210 nm)
Expected Retention Time Dependent on temperature programDependent on mobile phase composition
Key Diagnostic Ions (m/z) 155 [M-OCH3]+, 75 [CH(OCH3)2]+-

Spectroscopic Methods for Structural and Stereochemical Elucidation (e.g., NMR, FT-IR, HRMS)

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure and stereochemistry of "(Z)-6-nonen-1-al dimethyl acetal."

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation.

¹H NMR would provide a detailed map of the proton environments in the molecule. Key signals would include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, and characteristic signals for the vinylic protons of the cis-double bond. The chemical shift and coupling constants of these vinylic protons are diagnostic for the (Z)-stereochemistry. The acetal methine proton would appear as a triplet, and the two methoxy groups would give a singlet at a characteristic downfield shift.

¹³C NMR would show distinct signals for each carbon atom in the molecule. The carbons of the dimethyl acetal group would be readily identifiable, as would the sp² carbons of the double bond. The chemical shifts of the allylic carbons can also provide confirmatory evidence for the double bond position and stereochemistry. High-resolution NMR spectroscopy is a well-established tool for the structural analysis of unsaturated lipids. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. For "(Z)-6-nonen-1-al dimethyl acetal," the FT-IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch that would be prominent in its parent aldehyde. Key absorptions would include C-H stretching vibrations, a C=C stretching vibration for the alkene (which may be weak for a symmetrically substituted cis-alkene), and strong C-O stretching bands characteristic of the acetal group. The out-of-plane bending vibration for the cis-disubstituted alkene would also be expected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound, typically to within a few parts per million. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C11H22O2.

Table 2: Predicted Spectroscopic Data for (Z)-6-nonen-1-al dimethyl acetal

Note: The following data is predicted based on established principles of spectroscopy and data for analogous structures. Actual experimental values may differ slightly.

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Vinylic Protons (CH=CH)δ 5.3-5.5 ppm
Acetal Proton (CH(OCH3)2)δ ~4.4 ppm
Methoxy Protons (OCH3)δ ~3.3 ppm
¹³C NMR Acetal Carbon (CH(OCH3)2)δ ~103 ppm
Vinylic Carbons (CH=CH)δ 125-135 ppm
Methoxy Carbons (OCH3)δ ~52 ppm
FT-IR C-O Stretch (Acetal)1150-1050 cm⁻¹ (strong)
C=C Stretch~1655 cm⁻¹ (weak)
=C-H Bend (cis)~700 cm⁻¹

Quantitative Methodologies for Reaction Monitoring and Yield Determination

Accurate quantification of "(Z)-6-nonen-1-al dimethyl acetal" is essential for monitoring the progress of its synthesis and for determining the final reaction yield. Chromatographic methods are typically used for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantitative analysis. The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification. To achieve high accuracy, an internal standard is typically used. The internal standard is a known amount of a non-interfering compound added to the sample prior to analysis. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, compensating for variations in injection volume and detector response.

Quantitative HPLC can also be performed, provided the hydrolysis issue is addressed as described previously. A calibration curve is constructed by analyzing a series of standards of known concentration. The peak area of the analyte in an unknown sample is then used to determine its concentration by interpolation from the calibration curve. The standard addition method is another powerful quantitative technique, particularly useful for complex matrices where matrix effects can interfere with quantification. researchgate.net In this method, known amounts of the analyte are added to the sample, and the increase in response is used to determine the original concentration.

For monitoring reaction progress, small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by GC or HPLC. This allows for the determination of the rate of formation of the product and the consumption of reactants, enabling the optimization of reaction conditions such as temperature, catalyst loading, and reaction time.

Theoretical and Computational Investigations of Z 6 Nonen 1 Al Dimethyl Acetal

Conformational Analysis and Stereoelectronic Studies

Detailed conformational analysis and stereoelectronic studies for (Z)-6-nonen-1-al dimethyl acetal (B89532) have not been the specific subject of published research. However, the conformational preferences of this molecule would be dictated by a combination of factors inherent to its structure: the flexible nonane (B91170) chain, the rigid (Z)-alkene linkage, and the stereoelectronically significant dimethyl acetal group.

The dimethyl acetal group at the 1-position is subject to well-understood stereoelectronic effects, most notably the anomeric effect. This effect describes the tendency of a heteroatomic substituent next to another heteroatom (in this case, the methoxy (B1213986) groups and the acetal oxygen) to prefer an axial or gauche orientation, as this allows for a stabilizing hyperconjugative interaction between the lone pair of one oxygen and the σ* anti-bonding orbital of the adjacent C-O bond. In (Z)-6-nonen-1-al dimethyl acetal, this would influence the rotational preferences around the C1-O bonds.

A thorough computational study, likely employing methods such as Density Functional Theory (DFT), would be necessary to map the potential energy surface of the molecule, identify the global and local energy minima corresponding to different conformers, and quantify the energetic contributions of steric and stereoelectronic effects. Such a study would provide valuable insights into the three-dimensional structure and flexibility of the molecule.

Reaction Mechanism Prediction and Transition State Modeling

Specific research on reaction mechanism prediction and transition state modeling for (Z)-6-nonen-1-al dimethyl acetal is not present in the current body of scientific literature. The most common reaction for acetals is hydrolysis back to the corresponding aldehyde and alcohol, a reaction that is typically acid-catalyzed.

A theoretical investigation into the hydrolysis of (Z)-6-nonen-1-al dimethyl acetal would likely model the following mechanistic steps:

Protonation of one of the methoxy groups by a hydronium ion.

Loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the oxocarbenium ion to form a hemiacetal.

Deprotonation to yield the hemiacetal and regenerate the acid catalyst.

Protonation of the remaining methoxy group followed by elimination to form the final aldehyde product, (Z)-6-nonen-1-al, and a second molecule of methanol.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

There are no published studies that specifically calculate or correlate the quantum chemical descriptors of (Z)-6-nonen-1-al dimethyl acetal with its reactivity. Such descriptors, however, can be theoretically predicted and would be instrumental in understanding its chemical behavior.

Key quantum chemical descriptors that could be calculated using computational methods include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For (Z)-6-nonen-1-al dimethyl acetal, the oxygen atoms of the acetal would be regions of high negative potential, while the hydrogen atoms would be areas of positive potential.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would quantify the electron distribution and identify reactive sites.

These descriptors could be used to establish structure-reactivity relationships. For example, the calculated electrophilicity index could be correlated with the molecule's susceptibility to nucleophilic attack. In the context of flavor and fragrance compounds, a field where related molecules are often found, Quantitative Structure-Activity Relationship (QSAR) studies frequently use such descriptors to correlate molecular structure with sensory properties. However, no such specific study has been performed for (Z)-6-nonen-1-al dimethyl acetal.

The following table provides a hypothetical structure for presenting such data, which would need to be populated by a dedicated computational study.

Hypothetical Quantum Chemical Descriptors for (Z)-6-Nonen-1-al Dimethyl Acetal

Descriptor Predicted Value (Arbitrary Units) Significance
HOMO Energy - Electron-donating ability
LUMO Energy - Electron-accepting ability
HOMO-LUMO Gap - Chemical reactivity/stability
Dipole Moment - Polarity and intermolecular interactions

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of acetals, including (Z)-6-nonen-1-al dimethyl acetal (B89532), traditionally relies on the acid-catalyzed reaction of an aldehyde with an alcohol. libretexts.orglibretexts.org However, this method often requires harsh conditions and can be incompatible with sensitive functional groups. acs.org The future of acetal synthesis is moving towards milder, more efficient, and highly selective catalytic systems.

Recent advancements have seen the rise of photo-organocatalysis , a green chemistry approach that uses light and an organic catalyst to drive reactions. rsc.orgrsc.org For instance, researchers have developed a method using thioxanthenone as a photocatalyst under irradiation from household lamps to convert various aldehydes into acetals in high yields. rsc.orgrsc.orgresearchgate.net This bypasses the need for corrosive acids and heavy metals, offering a more environmentally friendly route. rsc.orgymerdigital.com Another innovative photochemical method employs Eosin Y, a well-known organic dye, as a photocatalyst under visible light to achieve the acetalization of a broad range of aldehydes under neutral conditions. organic-chemistry.org

Transition metal catalysis also offers powerful alternatives. Ruthenium-based catalysts , for example, have been shown to efficiently catalyze the formation of acetals from aldehydes. researchgate.net One study demonstrated the direct conversion of alcohols to acetals and hydrogen gas catalyzed by a specific ruthenium pincer complex. acs.org Similarly, palladium complexes have been employed for the mild and efficient masking of carbonyl groups as acetals with very low catalyst loading at room temperature. organic-chemistry.org Furthermore, iridium-catalyzed reactions have shown remarkable efficiency and enantioselectivity in related transformations, suggesting their potential for creating chiral acetal structures. organic-chemistry.orgethz.chunifr.ch

The development of solid acid catalysts, such as mesoporous zirconium oxophosphate and rare-earth exchanged zeolites, is another promising area. ymerdigital.comresearchgate.net These heterogeneous catalysts offer advantages like easy separation from the reaction mixture and reusability, contributing to more cost-effective and sustainable industrial processes. organic-chemistry.org

Table 1: Comparison of Emerging Catalytic Systems for Acetal Synthesis

Catalytic System Catalyst Example Key Advantages Relevant Research Finding
Photo-organocatalysis Thioxanthenone, Eosin Y Mild conditions, uses visible light, avoids corrosive acids and metals. High yields for a variety of aldehydes using household lamps. rsc.orgrsc.orgresearchgate.net
Ruthenium Catalysis Ruthenium(III) chloride, Ruthenium Pincer Complexes High efficiency, can directly convert alcohols. Good to excellent yields in acetalization, though sometimes requiring longer reaction times. researchgate.netacs.org
Palladium Catalysis Pd(PhCN)₂(OTf)₂ Very low catalyst loading, ambient temperature, rapid reaction. Excellent yields for a broad range of aldehydes and ketones. organic-chemistry.org
Iridium Catalysis [Ir/(R)-L] complexes High enantioselectivity for asymmetric synthesis. Furnishes γ,δ-unsaturated aldehydes in good yields and >99% enantiomeric excess. organic-chemistry.orgethz.ch
Solid Acid Catalysis Zirconium Oxophosphate, Zeolites Reusable, easy to separate, cost-effective. Efficiently used for cyclic acetal synthesis from glycerol (B35011) and aldehydes. ymerdigital.comresearchgate.net

Expansion of Applications in Advanced Organic Scaffolds

Beyond its role as a simple protecting group, the acetal functionality, particularly in unsaturated systems like (Z)-6-nonen-1-al dimethyl acetal, is being recognized as a versatile synthetic tool for building complex molecular architectures. The carbon-carbon double bond within the molecule offers a reactive site for further transformations, allowing it to be incorporated into more elaborate structures.

Research has demonstrated that α,β-unsaturated acetals can serve as precursors to various complex molecules. benthamdirect.com They can act as masked acyl anions or as reagents in organometallic syntheses, providing a pathway to transform simple aldehydes into valuable starting materials for diverse and intricate structures. benthamdirect.com

A significant area of emerging research is the synthesis of bicyclic acetals . These structures are considered privileged pharmacophores in medicinal chemistry due to their rigid three-dimensional conformation and the presence of two hydrogen bond acceptors. nih.gov Recent studies have shown that photoredox catalysis can be used for the formal cycloaddition between allylic alcohols and cyclic enol ethers to construct polysubstituted bicyclic acetals in a single step from readily available components. nih.gov This opens the door for creating libraries of novel, drug-like molecules based on acetal scaffolds.

Furthermore, the development of organocatalytic asymmetric methods is enabling the synthesis of chiral bridged acetals and ketals, which are frequently found in natural products and biologically active molecules. researchgate.net These methods allow for the construction of complex, sp3-rich three-dimensional skeletons that are highly sought after in drug discovery. researchgate.net The (Z)-alkene moiety in (Z)-6-nonen-1-al dimethyl acetal could be a key element in directing stereochemistry or participating in cyclization reactions to form such advanced scaffolds.

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift from traditional batch processing to continuous flow chemistry represents a major technological advancement in chemical synthesis, offering improved safety, efficiency, and scalability. The synthesis of acetals is well-suited for this transition.

Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch methods. nih.gov For instance, the synthesis of acetal-protected tartrate derivatives has been successfully demonstrated in a continuous flow system, which not only improved the yield but also eliminated the need for manual work-up and purification steps. rsc.org

Researchers have also applied flow chemistry to the synthesis of C-glycosides, which contain acetal-like structures, achieving superior yields at higher temperatures and pressures than what is feasible in standard laboratory flasks. nih.govacs.org The integration of in-line analytical techniques, such as infrared (IR) spectroscopy, into flow reactors allows for real-time monitoring and optimization of the reaction, further enhancing efficiency. rsc.org The synthesis of (Z)-6-nonen-1-al dimethyl acetal could be significantly optimized by adopting these automated platforms, enabling safer, on-demand production with reduced waste. numberanalytics.com

Table 2: Advantages of Flow Chemistry for Acetal Synthesis

Feature Description Benefit
Precise Control Accurate manipulation of temperature, pressure, and reaction time. Higher yields, improved selectivity, and fewer byproducts. nih.gov
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. Safer handling of reactive intermediates and energetic processes. rsc.org
Scalability Seamless transition from laboratory-scale synthesis to large-scale production. Facilitates industrial application and commercial manufacturing. numberanalytics.com
Automation Integration of pumps, reactors, and analytical tools for continuous operation. Reduced manual labor, improved reproducibility, and on-demand synthesis. rsc.orgacs.org

Considerations for Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a compound like (Z)-6-nonen-1-al dimethyl acetal, future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods.

A key aspect is the replacement of traditional, corrosive acid catalysts with greener alternatives. As mentioned, photo-organocatalytic methods that utilize abundant light energy and non-toxic organic catalysts are at the forefront of this effort. rsc.orgymerdigital.comresearchgate.net These reactions can often be performed under neutral conditions at room temperature, significantly reducing energy consumption and waste generation. researchgate.netresearchgate.net

The use of biocatalysis , employing enzymes to carry out chemical transformations, is another pillar of sustainable synthesis. nih.gov While the direct enzymatic synthesis of this specific acetal is not yet widely reported, the development of enzymes for aldehyde production and alcohol transformations is an active area of research. nih.gov Engineered microorganisms could potentially be designed to produce (Z)-6-nonenal and then convert it to the dimethyl acetal in a one-pot, biocompatible process.

Furthermore, the choice of solvents plays a critical role in the environmental impact of a chemical process. Research into conducting acetalization reactions in greener solvents, or even under solvent-free conditions, is ongoing. organic-chemistry.org For example, some acetalization reactions have been shown to proceed efficiently using the alcohol reactant as the solvent, eliminating the need for an additional organic solvent. acs.org These sustainable approaches will be critical for the future production of (Z)-6-nonen-1-al dimethyl acetal and other fine chemicals.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR should show characteristic acetal protons as a singlet at δ 3.2–3.4 ppm and vinyl protons (Z-configuration) as a multiplet at δ 5.2–5.5 ppm. ¹³C NMR confirms the acetal carbon at δ 95–100 ppm .
  • GC-MS : Retention indices (e.g., using DB-5MS columns) and fragmentation patterns (e.g., m/z 140 [M⁺-CH₃OH]) are critical for identification. Cross-referencing with NIST Standard Reference Data ensures accuracy .
  • IR Spectroscopy : Absence of a carbonyl peak (~1700 cm⁻¹) confirms successful aldehyde protection .

What experimental precautions are critical for handling (Z)-6-nonen-1-al dimethyl acetal in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods due to potential respiratory irritation .
  • Storage : Store in amber glass under inert gas (N₂) at 2–8°C to prevent oxidation or hydrolysis.
  • Waste Management : Collect acetal-containing waste separately in halogen-resistant containers for incineration by certified facilities .

How can researchers optimize gas chromatography (GC) parameters to resolve (Z)-6-nonen-1-al dimethyl acetal from co-eluting impurities in complex matrices?

Q. Advanced

  • Column Selection : Polar columns (e.g., DB-WAX) enhance separation of acetals from alcohols or esters. Temperature gradients starting at 50°C (hold 2 min) to 250°C (5°C/min) improve peak resolution .
  • Carrier Gas : Helium at 1.2 mL/min reduces peak broadening.
  • Detection : Coupling with mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for m/z 140, 123, and 95 increases specificity. Validate with internal standards (e.g., deuterated analogs) .

How should contradictory data on the stability of (Z)-6-nonen-1-al dimethyl acetal under varying pH conditions be addressed experimentally?

Q. Advanced

  • Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify residual acetal.
  • Mechanistic Analysis : Use LC-MS to identify hydrolysis products (e.g., (Z)-6-nonenal and methanol). Acidic conditions (pH < 5) typically accelerate hydrolysis, requiring stabilization with antioxidants (e.g., BHT) .
  • Statistical Validation : Apply ANOVA to assess significance of degradation rates across pH levels .

What strategies are effective for evaluating the biological activity of (Z)-6-nonen-1-al dimethyl acetal, particularly in fragrance-related dermal sensitization studies?

Q. Advanced

  • In Vitro Assays : Use the Local Lymph Node Assay (LLNA) to quantify EC₃ values (concentration required for 3-fold lymphocyte proliferation). Compare with IFRA thresholds for sensitizers (e.g., trans-2-hexenal dimethyl acetal banned due to high risk ).
  • QSAR Modeling : Predict reactivity using parameters like electrophilicity index (ω) and molecular orbital energies derived from DFT calculations.
  • Metabolite Profiling : Incubate with human liver microsomes to identify oxidative metabolites (e.g., epoxides) that may contribute to toxicity .

How can researchers reconcile discrepancies in reported NMR chemical shifts for (Z)-6-nonen-1-al dimethyl acetal across different solvent systems?

Q. Advanced

  • Solvent Effects : Re-record spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) to assess hydrogen bonding impacts.
  • Referencing : Calibrate shifts using tetramethylsilane (TMS) or residual solvent peaks. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw predictions) .
  • Collaborative Data Sharing : Upload experimental data to repositories like NIST Chemistry WebBook to improve consensus values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.